molecular formula C10H18Br2N2O B1472753 4-(Aminomethyl)-2-((dimethylamino)methyl)phenol dihydrobromide CAS No. 1820704-99-1

4-(Aminomethyl)-2-((dimethylamino)methyl)phenol dihydrobromide

Cat. No. B1472753
CAS RN: 1820704-99-1
M. Wt: 342.07 g/mol
InChI Key: YHLTZSXGWPZXKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The closest compound I found is 4-(dimethylamino)phenylmethanol . It’s a part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers . Another similar compound is 4-dimethyl amino phenol , which is used in the medication Neostigmine to treat myasthenia gravis, Ogilvie syndrome, and urinary retention without the presence of a blockage .


Molecular Structure Analysis

The molecular structure of a compound can be determined by its molecular formula. For example, the molecular formula of 4-(dimethylamino)phenylmethanol is C15H17NO .


Chemical Reactions Analysis

4-Dimethylaminopyridine (DMAP) is a useful nucleophilic catalyst for various reactions viz. esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation and Steglich rearrangement .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by its solubility, molecular weight, and other factors. For example, 4-dimethylaminopyridine (DMAP) is soluble in methanol, benzene, ethyl acetate, chloroform, methylene chloride, acetone, and acetic acid .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, Neostigmine, which contains 4-dimethyl amino phenol, is used to treat myasthenia gravis, Ogilvie syndrome, and urinary retention without the presence of a blockage .

Safety and Hazards

4-Dimethylaminopyridine (DMAP) is a toxic, corrosive solid .

Future Directions

The future directions of a compound depend on its potential applications. For example, chiral derivatives of DMAP can be used for stereoselective catalysis .

properties

IUPAC Name

4-(aminomethyl)-2-[(dimethylamino)methyl]phenol;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O.2BrH/c1-12(2)7-9-5-8(6-11)3-4-10(9)13;;/h3-5,13H,6-7,11H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLTZSXGWPZXKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC(=C1)CN)O.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)-2-((dimethylamino)methyl)phenol dihydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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